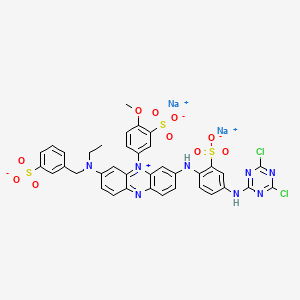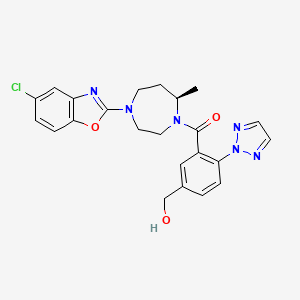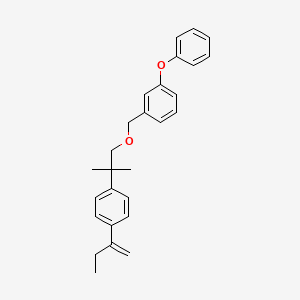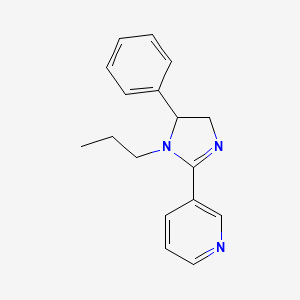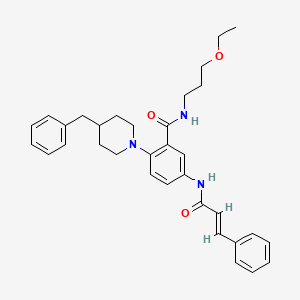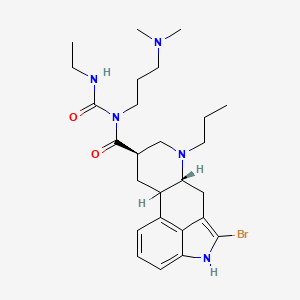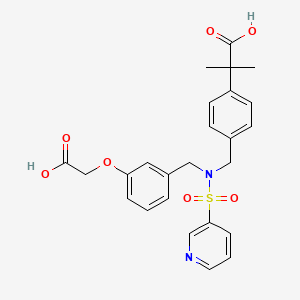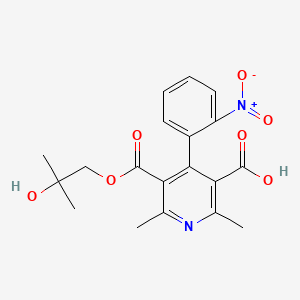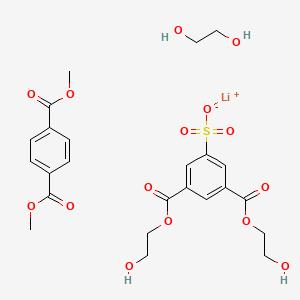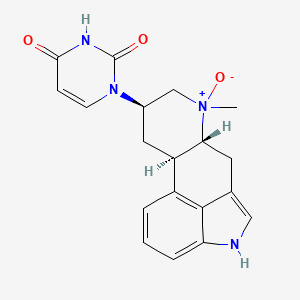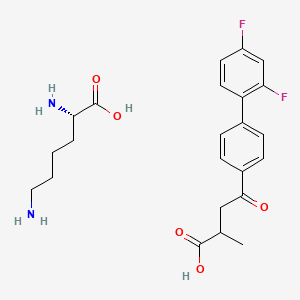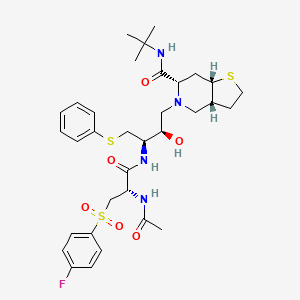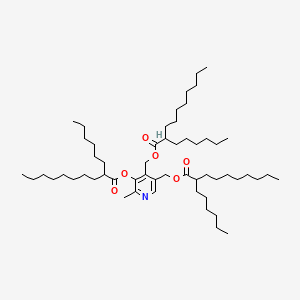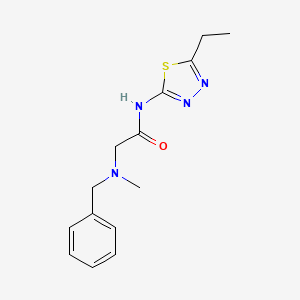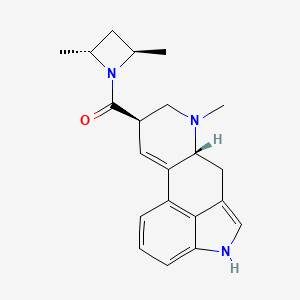
Jla8vmw267
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysergic acid 2,4-dimethylazetidide, (R,R)-(+)-: (Jla8vmw267) is a compound with the molecular formula C21H25N3O and a molecular weight of 335.4427 This compound is a derivative of lysergic acid and contains a 2,4-dimethylazetidine moiety
Métodos De Preparación
The synthesis of lysergic acid 2,4-dimethylazetidide involves several steps, starting from lysergic acid. The key steps include:
Formation of the azetidine ring: This is achieved through a cyclization reaction involving appropriate reagents and conditions.
Análisis De Reacciones Químicas
Lysergic acid 2,4-dimethylazetidide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Lysergic acid 2,4-dimethylazetidide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It may have applications in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of lysergic acid 2,4-dimethylazetidide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparación Con Compuestos Similares
Lysergic acid 2,4-dimethylazetidide can be compared with other similar compounds, such as:
Lysergic acid diethylamide (LSD): Both compounds are derivatives of lysergic acid, but they differ in their side chains and stereochemistry.
Lysergic acid: The parent compound from which lysergic acid 2,4-dimethylazetidide is derived.
2,4-Dimethylazetidine: A simpler compound containing the azetidine ring without the lysergic acid moiety
The uniqueness of lysergic acid 2,4-dimethylazetidide lies in its specific stereochemistry and the presence of both the lysergic acid and 2,4-dimethylazetidine moieties, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
470666-29-6 |
|---|---|
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2R,4R)-2,4-dimethylazetidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3/t12-,13-,15-,19-/m1/s1 |
Clave InChI |
DUKNIHFTDAXJON-DZDCQFRTSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](N1C(=O)[C@H]2CN([C@@H]3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
SMILES canónico |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


